(4-(Methoxymethyl)phenyl)(methyl)sulfane
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Overview
Description
(4-(Methoxymethyl)phenyl)(methyl)sulfane is an organic compound with the molecular formula C9H12OS It is a sulfane derivative, characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further bonded to a methyl sulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxymethyl)phenyl)(methyl)sulfane typically involves the reaction of 4-(methoxymethyl)phenol with methylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
4-(Methoxymethyl)phenol+Methylthiol→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-(Methoxymethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to a thiol group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-(Methoxymethyl)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Methoxymethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(methyl)sulfane: Similar structure but lacks the methoxymethyl group.
(4-Ethynylphenyl)(methyl)sulfane: Contains an ethynyl group instead of a methoxymethyl group.
4-Methoxyphenyl methyl sulfone: Contains a sulfone group instead of a sulfane group.
Uniqueness
(4-(Methoxymethyl)phenyl)(methyl)sulfane is unique due to the presence of both a methoxymethyl group and a methyl sulfane group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
(4-(Methoxymethyl)phenyl)(methyl)sulfane is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(methoxymethyl)phenol with methylthiol in the presence of a catalyst. The reaction can be summarized as follows:
This process is optimized for yield and purity through methods such as distillation or recrystallization.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing moderate to good effectiveness. The compound's mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Results
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Pseudomonas aeruginosa | 10 | 128 |
Antioxidant Activity
In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. This is critical as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders. The compound may act by scavenging free radicals and enhancing the body's antioxidant defenses.
Table 2: Antioxidant Activity Assay Results
Assay Method | IC50 (µg/mL) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
Total Antioxidant Capacity | 20 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. This includes modulation of enzyme activities and interference with cellular signaling pathways. Detailed studies are necessary to fully elucidate these mechanisms.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Microbial Pathogenesis evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.
- Oxidative Stress Reduction : Research conducted at a university laboratory demonstrated that this compound significantly reduced oxidative stress markers in cellular models, suggesting its potential use in therapeutic applications for conditions related to oxidative damage .
Properties
IUPAC Name |
1-(methoxymethyl)-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEULRRMNFDCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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